molecular formula C11H19ClN2O2 B13977131 N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

Cat. No.: B13977131
M. Wt: 246.73 g/mol
InChI Key: HXNRWJJCESJHFH-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a piperidine-based acetamide derivative characterized by a chloroacetyl group at the 1-position of the piperidine ring and a methyl group on the acetamide nitrogen. Its molecular structure (C₁₁H₁₉ClN₂O₂) includes a central piperidine ring, which confers conformational flexibility, while the chloroacetyl moiety introduces electrophilic reactivity.

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C11H19ClN2O2/c1-9(15)13(2)8-10-3-5-14(6-4-10)11(16)7-12/h10H,3-8H2,1-2H3

InChI Key

HXNRWJJCESJHFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CCN(CC1)C(=O)CCl

Origin of Product

United States

Chemical Reactions Analysis

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Acetamide Cores

The following compounds share the piperidine-acetamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide (Target Compound) C₁₁H₁₉ClN₂O₂ 246.74 - Chloroacetyl at piperidine 1-position
- Methyl group on acetamide nitrogen
High electrophilicity due to chloroacetyl; potential for covalent binding
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide C₁₂H₂₁ClN₂O₂ 260.76 - Isopropyl group on acetamide nitrogen Increased lipophilicity; may enhance membrane permeability
2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide C₁₄H₁₉ClN₂O 266.77 - Benzyl group at piperidine 1-position Aromaticity introduces π-π stacking potential; altered solubility profile
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide C₂₀H₂₄N₂O 308.42 - Phenyl groups on both acetamide and piperidine Enhanced lipophilicity; potential CNS activity due to aromatic moieties
N-Methyl-N-{[1-(L-valyl)-4-piperidinyl]methyl}acetamide C₁₄H₂₆N₃O₂ 268.38 - L-valyl amino acid conjugate Peptide-like properties; possible protease targeting

Functional Comparisons

  • Electrophilic Reactivity: The target compound’s chloroacetyl group enables covalent interactions with nucleophiles (e.g., cysteine residues in enzymes), a feature shared with 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (). This reactivity is absent in analogues with non-electrophilic substituents (e.g., benzyl or phenyl groups) .
  • Lipophilicity : Compounds with aromatic substituents (e.g., benzyl or phenyl) exhibit higher logP values, favoring blood-brain barrier penetration. For example, N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (logP ~3.5) may have CNS applications, whereas the target compound (logP ~1.2) is more hydrophilic .
  • Biological Activity: The muscarinic agonist/antagonist activity observed in N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide () suggests that piperidine/pyrrolidine-acetamide hybrids can modulate neurotransmitter systems. Structural variations (e.g., chloro vs. amino groups) dictate receptor specificity .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an agonist for orexin receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloroacetyl group, contributing to its unique pharmacological profile. Its molecular formula is C10H17ClN2O2C_{10}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 232.71 g/mol. The structural characteristics of this compound are significant for its biological interactions.

Property Value
Molecular FormulaC10H17ClN2O2
Molecular Weight232.71 g/mol
Chemical StructurePiperidine derivative with chloroacetyl group

This compound acts primarily as an orexin type 2 receptor agonist . Orexins are neuropeptides involved in various physiological processes, including appetite regulation and sleep-wake cycles. The interaction with orexin receptors suggests that this compound may have therapeutic applications in treating sleep disorders and obesity-related conditions .

Potential Mechanisms:

  • Receptor Interaction : The chloroacetyl group may act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules.
  • Signal Modulation : The piperidine ring can modulate various receptor activities, influencing physiological responses related to energy balance and sleep regulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of obesity and sleep disorders.

Key Findings:

  • Orexin Receptor Agonism : Studies demonstrate that compounds targeting orexin receptors can modulate food intake and influence weight management .
  • Potential Antifungal Activity : While the primary focus is on orexin receptor activity, related piperidine derivatives have shown antifungal properties against Candida auris, indicating broader biological relevance .

Case Studies

  • Orexin Receptor Studies :
    • A study highlighted the role of orexin receptor agonists in reducing food intake and promoting weight loss in animal models. This compound's structure aligns with compounds that have demonstrated these effects, suggesting its potential utility in obesity treatment .
  • Antifungal Activity :
    • Research on related piperidine derivatives indicated significant antifungal activity against C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL for certain derivatives . This suggests that this compound may also possess similar antifungal properties.

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